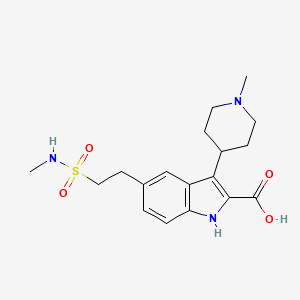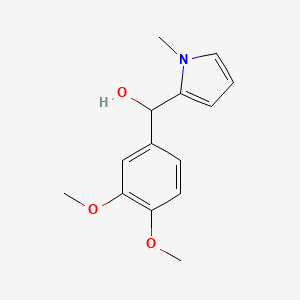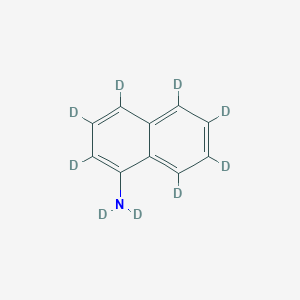
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, also known as Azoxodone-d5, Tradon-d5, and Volital-d5, is a deuterated derivative of oxazolone. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone typically involves the reaction of deuterated aniline with glyoxylic acid under acidic conditions to form the oxazolone ring. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
Industrial production methods for deuterated compounds often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include:
Deuterated Aniline: Synthesized from deuterated benzene
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone can undergo various chemical reactions, including:
Oxidation: Formation of oxazolone derivatives
Reduction: Conversion to amino alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Reagents like halogens or alkylating agents
Major Products
Oxidation Products: Oxazolone derivatives with different oxidation states
Reduction Products: Amino alcohols
Substitution Products: Functionalized oxazolones
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects
Biology: Investigating metabolic pathways and enzyme interactions
Medicine: Developing deuterated drugs with improved pharmacokinetic properties
Industry: Producing stable isotopic tracers for analytical purposes
Wirkmechanismus
The mechanism of action of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-phenyl-4(5H)-oxazolone: Non-deuterated analog
2-Amino-5-(methyl-d3)-4(5H)-oxazolone: Deuterated methyl analog
Uniqueness
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone is unique due to the presence of deuterium, which can alter its chemical and physical properties. This makes it valuable for studying isotope effects and developing deuterated drugs with potentially improved properties.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
2-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
NRNCYVBFPDDJNE-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


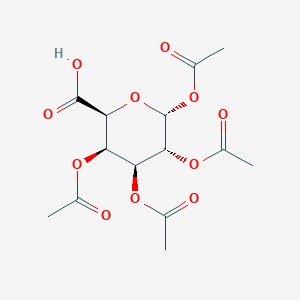
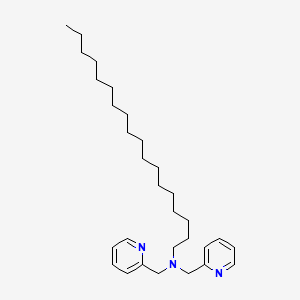
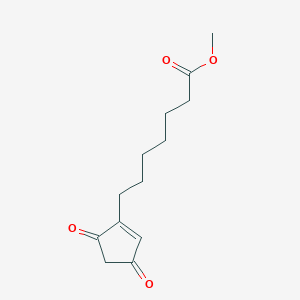
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
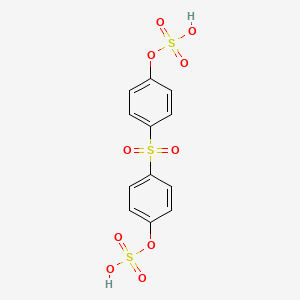
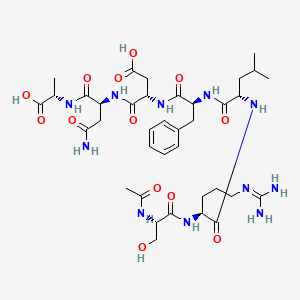
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
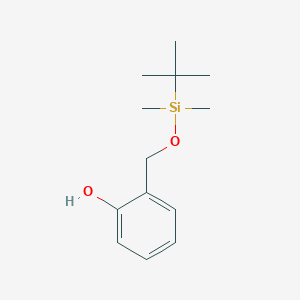
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
